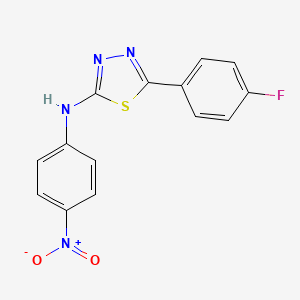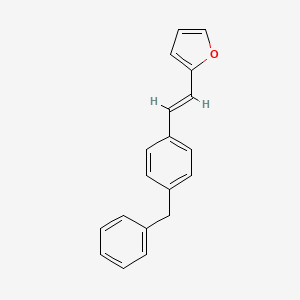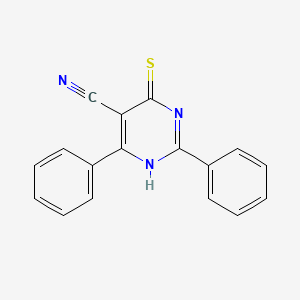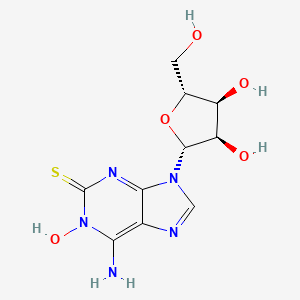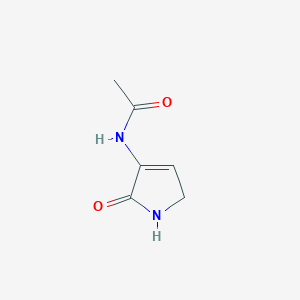
Copper tris(triphenylphosphine),methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper tris(triphenylphosphine),methanesulfonate is a coordination compound that features a copper(I) center coordinated to three triphenylphosphine ligands and one methanesulfonate anion. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of copper tris(triphenylphosphine),methanesulfonate typically involves the reaction of copper(I) salts with triphenylphosphine in the presence of methanesulfonic acid. A common method includes dissolving copper(I) chloride in a solvent such as dichloromethane, followed by the addition of triphenylphosphine and methanesulfonic acid. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Copper tris(triphenylphosphine),methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can also participate in reduction reactions, often facilitated by the triphenylphosphine ligands.
Substitution: Ligand exchange reactions are common, where triphenylphosphine ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in solvents like dichloromethane or acetonitrile under mild conditions.
Major Products:
Oxidation: Copper(II) complexes with modified ligand environments.
Reduction: Copper(I) complexes with altered ligand configurations.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper tris(triphenylphosphine),methanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper tris(triphenylphosphine),methanesulfonate involves its ability to coordinate with various substrates through its copper(I) center. The triphenylphosphine ligands provide steric and electronic stabilization, allowing the compound to participate in a variety of catalytic and binding processes. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Copper(I) chloride tris(triphenylphosphine): Similar structure but with chloride instead of methanesulfonate.
Copper(I) bromide tris(triphenylphosphine): Bromide anion instead of methanesulfonate.
Copper(I) iodide tris(triphenylphosphine): Iodide anion instead of methanesulfonate.
Uniqueness: Copper tris(triphenylphosphine),methanesulfonate is unique due to the presence of the methanesulfonate anion, which can influence its solubility, reactivity, and overall stability compared to other copper(I) triphenylphosphine complexes. This uniqueness makes it particularly valuable in specific catalytic and biological applications .
Propiedades
Fórmula molecular |
C55H51CuO3P3S+3 |
|---|---|
Peso molecular |
948.5 g/mol |
Nombre IUPAC |
copper(1+);methanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CH4O3S.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4;/h3*1-15H;1H3,(H,2,3,4);/q;;;;+1/p+2 |
Clave InChI |
AGTUEILEBVSIBV-UHFFFAOYSA-P |
SMILES canónico |
CS(=O)(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)
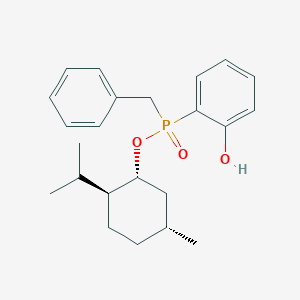
![N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915021.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
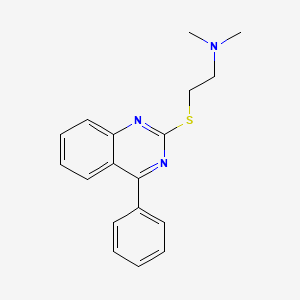
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
